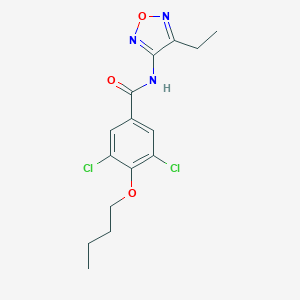![molecular formula C15H18N2O3 B254424 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid, also known as CCBA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CCBA is a derivative of benzoic acid and has a unique structure that makes it an attractive target for research. In
Mecanismo De Acción
The exact mechanism of action of 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and pain. It may also act by modulating the expression of genes involved in the immune response and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antioxidant properties and to modulate the expression of genes involved in the immune response and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its low solubility in water and some organic solvents can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid, including:
1. Further investigation of its mechanism of action and the genes and pathways it modulates.
2. Development of new synthetic methods for this compound and its derivatives.
3. Exploration of its potential use in the treatment of cancer, diabetes, and other diseases.
4. Investigation of its potential as a precursor for the synthesis of new materials with unique properties.
5. Study of its potential use in environmental applications, such as corrosion inhibition and heavy metal ion chelation.
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique structure and properties make it an attractive target for research, and further studies are needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid involves the reaction of benzoic acid with cyclohexylcarbonylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to form the final compound, this compound. This synthesis method has been optimized to obtain high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with potential applications in gas storage, separation, and catalysis. This compound-based MOFs have shown promising results in these applications.
In environmental science, this compound has been studied for its potential use as a corrosion inhibitor and as a chelating agent for heavy metal ions in wastewater treatment.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(11-6-2-1-3-7-11)17-16-10-12-8-4-5-9-13(12)15(19)20/h4-5,8-11H,1-3,6-7H2,(H,17,18)(H,19,20)/b16-10+ |
Clave InChI |
DVCVXMITOWOEMQ-MHWRWJLKSA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2C(=O)O |
SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2C(=O)O |
SMILES canónico |
C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2C(=O)O |
Solubilidad |
28.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)



![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
